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molecular formula C12H16FNO B3170479 4-(2-Fluoro-4-methoxyphenyl)piperidine CAS No. 943917-19-9

4-(2-Fluoro-4-methoxyphenyl)piperidine

Cat. No. B3170479
M. Wt: 209.26 g/mol
InChI Key: VYXQKHNNOMKRCM-UHFFFAOYSA-N
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Patent
US07915271B2

Procedure details

A solution of 1-benzyl-4-(2-fluoro-4-methoxyphenyl)1,2,3,6-tetrahydropyridine (Step B; 117 mg; 0.393 mmol) in MeOH (10 mL) was treated with a catalytic amount of 10% Pd/C and the reaction was placed under an atmosphere of H2 (Parr Shaker; 45 PSI) for 48 h. The reaction was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by flash silica gel chromatography (0-100% EtOAc/hexanes gradient) to afford 4-(2-fluoro-4-methoxyphenyl)piperidine as a tan solid. LCMS 210.1 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.16 (t, J=8.7 Hz, 1H), 6.68 (dd, J=8.7, 2.5 Hz, 1H), 6.60 (dd, J=12.3, 2.5 Hz, 1H), 3.78 (s, 3H), 3.63 (d, J=12.6 Hz, 2H), 3.09-2.98 (m, 2H), 2.18 (q, J=12.1 Hz, 2H), 2.02 (d, J=13.3 Hz, 2H).
Name
1-benzyl-4-(2-fluoro-4-methoxyphenyl)1,2,3,6-tetrahydropyridine
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=2[F:22])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[F:22][C:15]1[CH:16]=[C:17]([O:20][CH3:21])[CH:18]=[CH:19][C:14]=1[CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
1-benzyl-4-(2-fluoro-4-methoxyphenyl)1,2,3,6-tetrahydropyridine
Quantity
117 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C1=C(C=C(C=C1)OC)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography (0-100% EtOAc/hexanes gradient)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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